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Abstract
The canonical metabolic pathway of vitamin D, culminating in the hormonally active 1α,25-

dihydroxyvitamin D3 (1α,25(OH)₂D₃), is well-established as a critical regulator of calcium

homeostasis and a plethora of other physiological processes. However, a parallel and

physiologically relevant metabolic route, C3-epimerization, has emerged, generating a series of

stereoisomers with distinct biological activities. This guide provides a comprehensive technical

overview of the C3-epimers of vitamin D, focusing on their formation, metabolism, interaction

with key regulatory proteins, and their nuanced physiological functions. We delve into the

experimental evidence that delineates their roles, from gene regulation to cellular proliferation,

and present the analytical methodologies essential for their accurate quantification. This

document serves as a foundational resource for researchers seeking to understand and

investigate this alternative axis of vitamin D signaling.
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Introduction: Beyond the Classical Pathway
Vitamin D₃ is a prohormone synthesized in the skin upon exposure to ultraviolet B radiation or

obtained from dietary sources. It undergoes two sequential hydroxylation steps to become

biologically active. The first occurs in the liver, producing 25-hydroxyvitamin D₃ (25(OH)D₃), the

major circulating form and the accepted biomarker of vitamin D status. The second

hydroxylation, primarily in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1)

to yield the active hormone 1α,25(OH)₂D₃.

For decades, this pathway was considered the definitive route of vitamin D activation. However,

significant research has identified an alternative metabolic pathway involving epimerization at

the C3 position of the A-ring. This process, catalyzed by a yet-to-be-identified epimerase,

inverts the stereochemical orientation of the hydroxyl group from the β-position (biologically

active form) to the α-position, creating C3-epimers.[1][2] The most studied epimers include 3-

epi-25(OH)D₃ and 3-epi-1α,25(OH)₂D₃. Initially considered minor, inactive metabolites, these

C3-epimers are now recognized as being present in significant concentrations, particularly in

infants and pregnant women, and possess a unique profile of biological activities that

differentiate them from their canonical counterparts.[1][2][3] This guide will illuminate the

physiological and pharmacological significance of this epimerization pathway.

The Biochemistry of C3-Epimerization
C3-epimerization is a metabolic process that affects all major forms of vitamin D, including

25(OH)D₃, 1α,25(OH)₂D₃, and 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃).[1][4] The reaction is

enzymatic, though the specific gene encoding the responsible 3-epimerase has not been

identified.[1][2] Studies have shown this epimerization occurs in various cell types, including

osteosarcoma, colon adenocarcinoma, and hepatoblastoma cell lines, indicating it is a

widespread metabolic event.[4][5][6]

The enzyme responsible appears distinct from the well-known cytochrome P450 enzymes

(e.g., CYP27B1, CYP24A1) that govern the hydroxylation steps of vitamin D metabolism.[4]

This suggests an independent regulatory mechanism for the formation of C3-epimers.

Furthermore, these epimers are not terminal products; they can be further metabolized by the

same hydroxylases that act on the non-epimeric forms. For instance, 3-epi-25(OH)D₃ is a

substrate for both CYP27B1 and CYP24A1, leading to the formation of 3-epi-1α,25(OH)₂D₃ and

3-epi-24,25(OH)₂D₃, respectively.[5][6]
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Caption: Vitamin D metabolism: Classical vs. C3-Epimerization pathways.

Differential Interactions with VDR and DBP
The physiological effects of vitamin D metabolites are mediated primarily through their binding

to the nuclear Vitamin D Receptor (VDR) and their transport in circulation by the Vitamin D

Binding Protein (DBP). The altered stereochemistry of C3-epimers significantly impacts their

affinity for these proteins.

Vitamin D Receptor (VDR): 3-epi-1α,25(OH)₂D₃ binds to the VDR with a markedly lower

affinity compared to its non-epimeric counterpart, 1α,25(OH)₂D₃.[1][7][8] This reduced affinity

is the primary reason for their generally lower biological potency. Crystal structure analysis of

the 3-epimer bound to the human VDR ligand-binding domain reveals an adaptation within

the binding pocket; the loss of a key hydrogen bond with the amino acid Ser278 is

compensated for by a novel, water-mediated interaction.[9]
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Vitamin D Binding Protein (DBP): Similarly, C3-epimers exhibit a lower binding affinity for

DBP, estimated to be around 36-46% of their non-epimeric forms.[1][8] This could

theoretically lead to altered pharmacokinetics, including a shorter circulating half-life or

increased bioavailability to target tissues, though this area requires further investigation.[10]

Metabolite
Relative Binding Affinity to
VDR

Relative Binding Affinity to
DBP

1α,25(OH)₂D₃ 100% 100%

3-epi-1α,25(OH)₂D₃ ~2-3%[1][8] ~36-46%[1][8]

25(OH)D₃ Low 100%

3-epi-25(OH)D₃ Very Low ~36-46%[1][11]

Table 1: Comparative binding affinities of vitamin D metabolites and their C3-epimers.

Target Cell

Nucleus

VDR

VDR-RXR
Heterodimer

RXR

VDRE

Gene Transcription

Binds

1α,25(OH)2D3

High Affinity
Binding

3-epi-1α,25(OH)2D3

Low Affinity
Binding
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Caption: VDR signaling pathway highlighting differential ligand affinity.

A Nuanced Profile of Physiological Function
Despite their reduced VDR affinity, C3-epimers are not inert. They exhibit a distinct profile of

biological activities, characterized by reduced calcemic effects but retained, and in some cases

unique, non-calcemic actions.

Calcemic Activity
A defining feature of C3-epimers is their significantly lower calcemic effect compared to the

canonical forms.[1][2][3] In vivo studies have shown that 3-epi-1α,25(OH)₂D₃ is less potent at

raising serum calcium levels.[12] However, some research indicates that it can suppress

parathyroid hormone (PTH) secretion with a potency similar to 1α,25(OH)₂D₃, but without

inducing other classic calcemic effects.[13][14] This dissociation between PTH suppression and

calcemic response presents a potential therapeutic advantage, suggesting that C3-epimer

analogs could be developed to manage conditions like secondary hyperparathyroidism with a

lower risk of hypercalcemia.

Gene Regulation
3-epi-1α,25(OH)₂D₃ mediates its effects through the VDR, activating the transcription of vitamin

D-responsive genes.[15] Although its potency is lower, it follows the same mechanistic pathway

as 1α,25(OH)₂D₃: binding to the VDR, promoting heterodimerization with the retinoid X receptor

(RXR), and binding to Vitamin D Response Elements (VDREs) in the promoter regions of target

genes.[1][16] For example, it can induce the expression of the CYP24A1 gene, which encodes

the primary catabolic enzyme for vitamin D, albeit less efficiently than the non-epimeric form.[1]

[15]

Antiproliferative and Pro-differentiative Effects
One of the most compelling areas of C3-epimer research is their activity in regulating cell

growth and differentiation. Numerous in vitro studies have demonstrated that C3-epimers

possess significant antiproliferative and pro-differentiative capabilities.
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Leukemia Cells: In human myeloid leukemia (HL-60) cells, 3-epi-1α,25(OH)₂D₃ can induce

differentiation and inhibit proliferation, although it is less potent than 1α,25(OH)₂D₃.[5][6][10]

Keratinocytes: The biological activity of 3-epi-1α,25(OH)₂D₃ in primary human keratinocytes

is comparable to that of 1α,25(OH)₂D₃.[9]

Pulmonary Cells: In a human alveolar type II cell line, 3-epi-1α,25(OH)₂D₃ was shown to

stimulate the synthesis of surfactant phospholipids and surfactant protein B, demonstrating

tissue-specific activity.[12]

The higher metabolic stability of 3-epi-1α,25(OH)₂D₃ has been proposed as a potential

mechanism to explain its significant in vitro activity despite a lower VDR affinity.[2][8][12] This

suggests that in certain cellular contexts, its prolonged presence may compensate for weaker

receptor binding.

Analytical Methodology: The Gold Standard for
Quantification
The accurate measurement of C3-epimers is critical for understanding their physiological role

and clinical relevance. As C3-epimers are isobaric with their non-epimeric counterparts (i.e.,

they have the same molecular weight), immunoassays and other non-chromatographic

methods are incapable of distinguishing between them.[1][3][17] This can lead to a significant

overestimation of total vitamin D levels, particularly in populations with high epimer

concentrations, such as infants.[1][2]

The definitive method for the separate quantification of vitamin D metabolites and their C3-

epimers is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7][17] This

technique uses chromatographic separation to resolve the epimers from the non-epimers

before detection by mass spectrometry.

Experimental Protocol: LC-MS/MS Quantification of
25(OH)D₃ and 3-epi-25(OH)D₃

Sample Preparation:

Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
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Add an internal standard solution (e.g., deuterated 25(OH)D₃) to correct for analytical

variability.

Perform protein precipitation by adding a solvent like acetonitrile or methanol. Vortex

vigorously.

Centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a new tube for analysis or further purification.

Liquid Chromatography (LC) Separation:

Inject the prepared sample extract onto an LC system.

Employ a specialized column (e.g., a pentafluorophenyl (PFP) or similar phase) designed

for resolving stereoisomers.[17]

Use a mobile phase gradient (e.g., water and methanol with a modifier like formic acid) to

chromatographically separate 25(OH)D₃ and 3-epi-25(OH)D₃ based on their differential

interaction with the stationary phase. The epimer typically elutes slightly earlier than the

non-epimer.

Tandem Mass Spectrometry (MS/MS) Detection:

The LC eluent is directed into the mass spectrometer source (e.g., Atmospheric Pressure

Chemical Ionization - APCI).

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

Monitor specific precursor-to-product ion transitions for each analyte and the internal

standard. Since they are isobaric, 25(OH)D₃ and its epimer will have the same transitions,

but they will be distinguished by their unique retention times from the LC separation.

Quantification:

Construct a calibration curve using standards of known concentrations for both 25(OH)D₃

and 3-epi-25(OH)D₃.
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Calculate the concentration of each analyte in the unknown samples by comparing the

peak area ratios (analyte/internal standard) to the calibration curve.
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Sample Preparation
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Tandem Mass Spectrometry
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Caption: Experimental workflow for LC-MS/MS analysis of vitamin D epimers.

Conclusion and Future Directions for Research
The C3-epimers of vitamin D represent a physiologically significant branch of vitamin D

metabolism. Far from being inactive byproducts, they are biologically active molecules with a

distinct functional profile characterized by low calcemic activity and significant antiproliferative

and pro-differentiative effects. Their existence necessitates a re-evaluation of vitamin D status
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assessment, mandating the use of specific analytical techniques like LC-MS/MS to avoid

misclassification, especially in vulnerable populations.

For drug development professionals, the unique properties of C3-epimers, particularly their

dissociated calcemic and non-calcemic actions, offer a promising blueprint for the design of

novel vitamin D analogs. These could potentially treat hyperproliferative disorders or secondary

hyperparathyroidism with an improved safety profile.

Key areas for future investigation include:

Identification of the 3-Epimerase Enzyme: Cloning and characterizing the gene responsible

for C3-epimerization is the most critical next step. This will enable a deeper understanding of

its regulation and tissue-specific expression.

In-depth In Vivo Studies: While in vitro data are compelling, more extensive research in

animal models and human subjects is needed to fully elucidate the physiological roles of C3-

epimers in health and disease.[2]

Pharmacokinetic Profiling: A detailed characterization of the absorption, distribution,

metabolism, and excretion (ADME) of C3-epimers is required to understand their

bioavailability and half-life relative to their non-epimeric counterparts.

Clinical Correlation: Further studies are needed to determine the clinical significance of

varying C3-epimer ratios in different pathological conditions, such as chronic kidney disease,

cardiovascular disease, and various cancers.[7][18]

The study of C3-epimers has opened a new chapter in vitamin D research, revealing a greater

complexity in its metabolic and signaling network than previously appreciated. Continued

exploration in this field holds the potential to refine our understanding of vitamin D physiology

and unlock new therapeutic strategies.

References
Cell specificity and properties of the C-3 epimerization of Vitamin D-3 metabolites. (2005).

ResearchGate. [Link]

Al-Rawaf et al. (2020). Epimers of Vitamin D: A Review. MDPI. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31940808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12188998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054460/
https://www.researchgate.net/publication/7895048_Cell_specificity_and_properties_of_the_C-3_epimerization_of_Vitamin_D-3_metabolites
https://www.mdpi.com/1422-0067/21/2/470
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Al-Rawaf et al. (2020). Epimers of Vitamin D: A Review. PubMed. [Link]

Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS. Restek.

[Link]

Kamao, M. et al. (2004). C-3 epimerization of vitamin D3 metabolites and further metabolism

of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and

subsequently metabolized through C-1alpha or C-24 hydroxylation. PubMed. [Link]

Al-Daghri, N. M. et al. (2023). Exploration of vitamin D hydroxy metabolites C3 epimers in

patients with cardiovascular disease: an observational study. PMC - NIH. [Link]

Kamao, M. et al. (2004). C-3 Epimerization of vitamin D3 metabolites and further metabolism

of C-3 epimers: 25-Hydroxyvitamin D3 is metabolized to 3-EPI-25-hydroxyvitamin D3 and

subsequently metabolized through C-1α or C-24 hydroxylation. ResearchGate. [Link]

Al-Rawaf et al. (2020). (PDF) Epimers of Vitamin D: A Review. ResearchGate. [Link]

Epimers of Vitamin D: A Review. Sci-Hub. [Link]

C-3 Epimerization of Vitamin D3 Metabolites and Further Metabolism of C-3 Epimers.

Semantic Scholar. [Link]

Al-Rawaf et al. (2020). Epimers of Vitamin D: A Review. PMC - PubMed Central. [Link]

Xu, Y. et al. (2022). C3-Epimer of 25-Hydroxyvitamin D3 as a Superior Marker for Predicting

the Severity of Chronic Kidney Disease in Rheumatoid Arthritis Patients. PMC - PubMed

Central. [Link]

van den Bemd, G. J. et al. (2000). The 3-epi- And 24-oxo-derivatives of 1alpha,25

Dihydroxyvitamin D(3) Stimulate Transcription Through the Vitamin D Receptor. PubMed.

[Link]

Lutsey, P. L. et al. (2014). The 25-hydroxyvitamin D3 C-3 epimer: Distribution, correlates,

and reclassification of 25-hydroxyvitamin D status in the population-based Atherosclerosis

Risk in Communities Study (ARIC). PMC - NIH. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31940808/
https://www.restek.com/en/technical-literature-library/articles/lc_an1795/
https://pubmed.ncbi.nlm.nih.gov/14757768/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330960/
https://www.researchgate.net/publication/8904571_C-3_Epimerization_of_vitamin_D3_metabolites_and_further_metabolism_of_C-3_epimers_25-Hydroxyvitamin_D3_is_metabolized_to_3-EPI-25-hydroxyvitamin_D3_and_subsequently_metabolized_through_C-1a_or_C-24_
https://www.researchgate.net/publication/338520272_Epimers_of_Vitamin_D_A_Review
https://sci-hub.se/10.3390/ijms21020470
https://www.semanticscholar.org/paper/C-3-Epimerization-of-Vitamin-D3-Metabolites-and-of-Kamao-Tatematsu/286f91d8498f395f191191395f3299c836696131
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7013384/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9066661/
https://pubmed.ncbi.nlm.nih.gov/10710207/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230623/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shaffer, K. et al. (2016). Previously undescribed vitamin D C-3 epimer occurs in substantial

amounts in the blood of cats. PubMed Central. [Link]

An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum:

Oral Supplementation Compared to UV Irradiation. (2021). MDPI. [Link]

Masuda, S. et al. (2000). Characterization of 3-epi-1alpha,25-dihydroxyvitamin D3 involved

in 1alpha,25-dihydroxyvitamin D3 metabolic pathway in cultured cell lines. PubMed. [Link]

Exploration of vitamin D hydroxy metabolites C3 epimers in patients with cardiovascular

disease: an observational study. Research With Rutgers. [Link]

Anderson, D. et al. (2018). Vitamin D C3-epimer levels are proportionally higher with oral

vitamin D supplementation compared to ultraviolet irradiation of skin in mice but not humans.

PubMed. [Link]

Vitamin D Metabolism and Guidelines for Vitamin D Supplementation. PMC. [Link]

The importance of analyzing the serum C3-epimer level for evaluating vitamin D storage in

some special populations. (2020). Spandidos Publications. [Link]

Comparison between 1α,25(OH)2D3 and 3-epi-1α,25(OH)2D3 in terms of gene...

ResearchGate. [Link]

Nguyen, M. et al. (2002). 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of

1alpha,25-dihydroxy vitamin D3: production and biological activity studies in pulmonary

alveolar type II cells. PubMed. [Link]

Molnár, F. et al. (2011). 1α,25(OH)2-3-epi-vitamin D3, a natural physiological metabolite of

vitamin D3: its synthesis, biological activity and crystal structure with its receptor. PubMed.

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4868297/
https://www.mdpi.com/2218-1989/11/11/721
https://pubmed.ncbi.nlm.nih.gov/10703491/
https://scholarship.libraries.rutgers.edu/esploro/outputs/journalArticle/Exploration-of-vitamin-D-hydroxy-metabolites/991031795099304646
https://pubmed.ncbi.nlm.nih.gov/30288636/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6413228/
https://www.spandidos-publications.com/10.3892/etm.2020.9163
https://www.researchgate.net/figure/Comparison-between-1a25OH2D3-and-3-epi-1a25OH2D3-in-terms-of-gene-regulation-A-When_fig3_338520272
https://pubmed.ncbi.nlm.nih.gov/12473210/
https://pubmed.ncbi.nlm.nih.gov/21464923/
https://www.benchchem.com/product/b123438?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. mdpi.com [mdpi.com]

2. Epimers of Vitamin D: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-
hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently
metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Exploration of vitamin D hydroxy metabolites C3 epimers in patients with cardiovascular
disease: an observational study - PMC [pmc.ncbi.nlm.nih.gov]

8. The 25-hydroxyvitamin D3 C-3 epimer: Distribution, correlates, and reclassification of 25-
hydroxyvitamin D status in the population-based Atherosclerosis Risk in Communities Study
(ARIC) - PMC [pmc.ncbi.nlm.nih.gov]

9. 1α,25(OH)2-3-epi-vitamin D3, a natural physiological metabolite of vitamin D3: its
synthesis, biological activity and crystal structure with its receptor - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Characterization of 3-epi-1alpha,25-dihydroxyvitamin D3 involved in 1alpha,25-
dihydroxyvitamin D3 metabolic pathway in cultured cell lines - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]

12. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxy
vitamin D3: production and biological activity studies in pulmonary alveolar type II cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. Previously undescribed vitamin D C-3 epimer occurs in substantial amounts in the blood
of cats - PMC [pmc.ncbi.nlm.nih.gov]

14. Vitamin D Metabolism and Guidelines for Vitamin D Supplementation - PMC
[pmc.ncbi.nlm.nih.gov]

15. The 3-epi- and 24-oxo-derivatives of 1alpha,25 dihydroxyvitamin D(3) stimulate
transcription through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.mdpi.com/1422-0067/21/2/470
https://pubmed.ncbi.nlm.nih.gov/31940808/
https://www.researchgate.net/publication/338553170_Epimers_of_Vitamin_D_A_Review
https://www.researchgate.net/publication/8482200_Cell_specificity_and_properties_of_the_C-3_epimerization_of_Vitamin_D-3_metabolites
https://pubmed.ncbi.nlm.nih.gov/14757768/
https://pubmed.ncbi.nlm.nih.gov/14757768/
https://pubmed.ncbi.nlm.nih.gov/14757768/
https://www.researchgate.net/publication/7632033_C-3_Epimerization_of_vitamin_D3_metabolites_and_further_metabolism_of_C-3_epimers_25-Hydroxyvitamin_D3_is_metabolized_to_3-EPI-25-hydroxyvitamin_D3_and_subsequently_metabolized_through_C-1a_or_C-24_hy
https://pmc.ncbi.nlm.nih.gov/articles/PMC12188998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12188998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4339618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4339618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4339618/
https://pubmed.ncbi.nlm.nih.gov/21483824/
https://pubmed.ncbi.nlm.nih.gov/21483824/
https://pubmed.ncbi.nlm.nih.gov/21483824/
https://pubmed.ncbi.nlm.nih.gov/10706373/
https://pubmed.ncbi.nlm.nih.gov/10706373/
https://pubmed.ncbi.nlm.nih.gov/10706373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7013384/
https://pubmed.ncbi.nlm.nih.gov/12175780/
https://pubmed.ncbi.nlm.nih.gov/12175780/
https://pubmed.ncbi.nlm.nih.gov/12175780/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5708158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5708158/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7731935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7731935/
https://pubmed.ncbi.nlm.nih.gov/10731635/
https://pubmed.ncbi.nlm.nih.gov/10731635/
https://www.researchgate.net/figure/Comparison-between-1a-25OH2D3-and-3-epi-1a-25OH2D3-in-terms-of-gene-regulation-A_fig3_338553170
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS
[discover.restek.com]

18. C3-Epimer of 25-Hydroxyvitamin D3 as a Superior Marker for Predicting the Severity of
Chronic Kidney Disease in Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [physiological function of C3-epimers of vitamin D].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123438/docs#physiological-function-of-c3-epimers-
of-vitamin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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